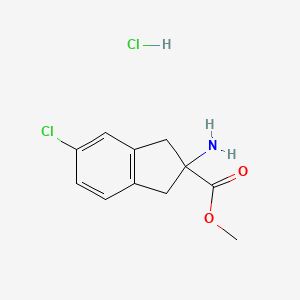

2-Amino-5-chloro-indan-2-carboxylic acid methyl ester hydrochloride

Description

Properties

CAS No. |

1965308-84-2 |

|---|---|

Molecular Formula |

C11H13Cl2NO2 |

Molecular Weight |

262.13 g/mol |

IUPAC Name |

methyl 2-amino-5-chloro-1,3-dihydroindene-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C11H12ClNO2.ClH/c1-15-10(14)11(13)5-7-2-3-9(12)4-8(7)6-11;/h2-4H,5-6,13H2,1H3;1H |

InChI Key |

KCLBNFZFQGVZTG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(CC2=C(C1)C=C(C=C2)Cl)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chloro-indan-2-carboxylic acid methyl ester hydrochloride typically involves multiple steps:

Starting Material: The synthesis often begins with indan, which undergoes chlorination to introduce the chlorine atom at the 5-position.

Amination: The chlorinated indan is then subjected to amination to introduce the amino group at the 2-position.

Carboxylation: The next step involves carboxylation to form the carboxylic acid group at the 2-position.

Esterification: The carboxylic acid group is then esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and solvents to minimize waste and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the carboxylic acid ester to the corresponding alcohol.

Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted indan derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-Amino-5-chloro-indan-2-carboxylic acid methyl ester hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of indan derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar molecules with biological targets.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of both amino and carboxylic acid ester groups makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the production of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism by which 2-Amino-5-chloro-indan-2-carboxylic acid methyl ester hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino group can form hydrogen bonds with biological targets, while the carboxylic acid ester group can participate in esterification reactions, modifying the compound’s activity and stability.

Comparison with Similar Compounds

2-Aminoindan-2-carboxylic Acid Hydrochloride (CAS: 33584-60-0)

- Molecular Formula: C₁₀H₁₁NO₂·HCl (MW: 213.65 g/mol) .

- Structural Differences : Lacks the 5-chloro substituent and methyl ester group present in the target compound.

- The free carboxylic acid (instead of methyl ester) may decrease lipophilicity and metabolic stability, as esters are often hydrolyzed to active acids in vivo.

- Applications : Used as a chiral building block in asymmetric synthesis .

17α-Hydroxy-yohimban-16α-carboxylic Acid Methyl Ester Hydrochloride

- Key Features : A yohimbine-derived compound with a methyl ester and hydrochloride salt .

- Comparison :

- Shares the methyl ester and hydrochloride salt but has a more complex tricyclic yohimban core.

- The chlorine in the target compound may enhance metabolic stability compared to the hydroxyl group in this analog.

(1R,2S)-1-Amino-2-indanol (CAS: 136030-00-7)

- Molecular Formula: C₉H₁₁NO (MW: 149.18 g/mol) .

- Structural Contrasts: Contains an amino alcohol (-NH₂ and -OH) instead of the amino ester-carboxylic acid system. Lacks the chlorine substituent.

- Functional Impact :

1-(2-Aminoethyl)-2-methyl-5-nitroimidazole Dihydrochloride Monohydrate (CAS: 49575-10-2)

7-Chloro-3-methyl-1H-indole-2-carboxylic Acid (CAS: 16381-48-9)

- Molecular Formula: C₁₀H₈ClNO₂ (MW: 217.63 g/mol) .

- Structural Similarities :

- Contains a chlorine substituent and carboxylic acid group.

- Differs in the indole vs. indan core.

- Functional Differences :

Physicochemical and Analytical Data Comparison

*Estimated based on yohimbine analogs.

Biological Activity

2-Amino-5-chloro-indan-2-carboxylic acid methyl ester hydrochloride is a chemical compound recognized for its potential applications in medicinal chemistry and organic synthesis. This compound features an indan structure with an amino group and a chloro substituent, contributing to its unique chemical properties. Understanding its biological activity is crucial for exploring its pharmacological potential.

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 262.1352 g/mol

The compound's reactivity is primarily attributed to its functional groups, which facilitate various chemical reactions significant for synthesizing more complex molecules.

Biological Activities

Research indicates that compounds similar to 2-Amino-5-chloro-indan-2-carboxylic acid methyl ester hydrochloride exhibit a range of biological activities, including:

- Anticancer Activity : Preliminary studies suggest potential interactions with enzymes or receptors involved in cancer pathways.

- Antimicrobial Properties : Structural analogs have shown varying degrees of antimicrobial activity against different pathogens.

Table 1: Comparison of Biological Activities

The specific mechanisms through which 2-Amino-5-chloro-indan-2-carboxylic acid methyl ester hydrochloride exerts its biological effects are still under investigation. However, initial findings indicate that it may affect pathways related to cell proliferation and apoptosis. Further studies are needed to elucidate its pharmacodynamics and pharmacokinetics.

Case Studies

-

Anticancer Activity : A study examining the cytotoxic effects of various derivatives on HepG-2 liver cancer cells demonstrated promising results, with some compounds exhibiting IC values significantly lower than standard treatments like doxorubicin. This suggests that structural modifications can enhance anticancer activity.

- Key Findings :

- Compound modifications led to improved binding affinity and selectivity towards cancer cell lines.

- Molecular dynamics simulations indicated strong hydrophobic interactions with target proteins, enhancing therapeutic efficacy.

- Key Findings :

-

Antimicrobial Studies : Another investigation focused on the antimicrobial properties of related compounds showed effective inhibition against Gram-positive and Gram-negative bacteria, with significant zones of inhibition reported.

- Key Findings :

- Compounds demonstrated MIC values ranging from 6 to 12.5 µg/mL against various bacterial strains.

- The presence of specific functional groups was correlated with increased antimicrobial potency.

- Key Findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.